4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine
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Overview
Description
4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylphenyl group and a sulfonyl group, linked to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of 3,4-dimethylphenylamine with piperazine under controlled conditions to form the 3,4-dimethylphenylpiperazine intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Morpholine Addition: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]carbonyl}morpholine
- 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]methyl}morpholine
Uniqueness
4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
Properties
Molecular Formula |
C16H25N3O3S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C16H25N3O3S/c1-14-3-4-16(13-15(14)2)17-5-7-18(8-6-17)23(20,21)19-9-11-22-12-10-19/h3-4,13H,5-12H2,1-2H3 |
InChI Key |
YKBKCCZPMAVEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C |
Origin of Product |
United States |
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